(E)-N-(3-Methyl-2-morpholin-4-ylbutyl)-2-phenylethenesulfonamide
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Overview
Description
(E)-N-(3-Methyl-2-morpholin-4-ylbutyl)-2-phenylethenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a morpholine ring, a phenylethene group, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-Methyl-2-morpholin-4-ylbutyl)-2-phenylethenesulfonamide typically involves the following steps:
Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the phenylethene group: This step involves the reaction of a phenylacetylene derivative with a suitable electrophile to form the phenylethene moiety.
Formation of the sulfonamide group: This is typically done by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-Methyl-2-morpholin-4-ylbutyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the sulfonamide group.
Scientific Research Applications
(E)-N-(3-Methyl-2-morpholin-4-ylbutyl)-2-phenylethenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-(3-Methyl-2-morpholin-4-ylbutyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(3-Methyl-2-morpholin-4-ylbutyl)-2-phenylethenesulfonamide: shares similarities with other sulfonamides, such as:
Uniqueness
- Unique Structural Features : The presence of the morpholine ring and the specific arrangement of functional groups make this compound unique compared to other sulfonamides.
- Distinct Biological Activity : The compound’s unique structure may confer distinct biological activities, making it a valuable target for research and development.
Properties
IUPAC Name |
(E)-N-(3-methyl-2-morpholin-4-ylbutyl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-15(2)17(19-9-11-22-12-10-19)14-18-23(20,21)13-8-16-6-4-3-5-7-16/h3-8,13,15,17-18H,9-12,14H2,1-2H3/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBAXVWBQSQSKK-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNS(=O)(=O)C=CC1=CC=CC=C1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(CNS(=O)(=O)/C=C/C1=CC=CC=C1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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